3-Bromo-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-Bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are benzopyrone derivatives, consisting of a benzene ring fused with a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Ester hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Formation of substituted coumarin derivatives.
Hydrolysis: Formation of 3-Bromo-2-oxo-2H-chromen-7-yl carboxylic acid.
Oxidation and reduction: Various oxidized or reduced forms of the parent compound.
Scientific Research Applications
3-Bromo-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological studies: Employed in the study of enzyme inhibition and as a fluorescent probe in bioimaging.
Materials science: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxo-2H-chromen-7-yl acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and acetate group can enhance the compound’s reactivity and binding affinity, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl acetate: Lacks the bromine atom, which may reduce its reactivity and biological activity.
3-Bromo-2-oxo-2H-chromen-7-yl benzoate: Similar structure but with a benzoate group instead of an acetate group, potentially altering its chemical properties and applications.
Uniqueness
3-Bromo-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
(3-bromo-2-oxochromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-8-3-2-7-4-9(12)11(14)16-10(7)5-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBQJZADMMMKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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